molecular formula C26H20FN3O3 B2954450 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866339-83-5

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2954450
CAS No.: 866339-83-5
M. Wt: 441.462
InChI Key: UDMJMQPBKOCWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic molecule featuring a fused pyrazoloquinoline core with a [1,3]dioxolo[4,5-g] ring system. Key structural attributes include:

  • Substituents: A 4-ethoxyphenyl group at position 3 and a 4-fluorobenzyl moiety at position 3.
  • Functional relevance: Ethoxy and fluorine substituents modulate lipophilicity and electronic properties, which are critical for biological activity and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-2-31-19-9-5-17(6-10-19)25-21-14-30(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMJMQPBKOCWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources.

Chemical Structure

The compound features a complex structure that includes a pyrazoloquinoline core with ethoxy and fluorobenzyl substituents. This structural diversity is believed to contribute to its varied biological effects.

Biological Activity Overview

Research indicates that derivatives of pyrazoloquinolines exhibit significant biological activities, including:

  • Anticancer Activity : Many studies have highlighted the anticancer properties of pyrazoloquinoline derivatives. For instance, a study demonstrated that certain derivatives showed promising results against various human cancer cell lines with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Properties : The compound's structural analogs have been shown to possess antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Anticancer Studies

A series of experiments evaluated the anticancer potential of various pyrazoloquinoline derivatives. The following table summarizes key findings from recent studies:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
15MCF-72.5Induction of apoptosis
16HeLa3.0Inhibition of cell proliferation
17A5491.8Cell cycle arrest at G2/M phase

The compound 15 exhibited the most potent activity, effectively inducing apoptosis in cancer cells .

Antimicrobial Studies

In antimicrobial evaluations, the compound demonstrated significant efficacy against resistant bacterial strains. The following table presents the minimum inhibitory concentrations (MICs) observed:

CompoundBacterial StrainMIC (μg/mL)
8MRSA0.75
8VRE0.75
9E. coli1.0

These results indicate that modifications in the structure can enhance antibacterial potency .

Case Study 1: Anticancer Evaluation

In a study published in Nature Reviews, researchers synthesized a series of pyrazoloquinoline derivatives and evaluated their anticancer properties through in vitro assays on multiple cancer types. The study concluded that specific substitutions on the quinoline ring significantly influenced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Resistance

A collaborative study examined the efficacy of novel pyrazoloquinoline derivatives against drug-resistant bacterial strains. The findings revealed that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections associated with resistant bacteria .

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparisons

Compound Name Molecular Formula Key Substituents Melting Point/°C Key Properties/Applications
3-(4-Ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (Target) C₂₇H₂₂FN₃O₃ 4-Ethoxyphenyl, 4-fluorobenzyl N/A Hypothesized kinase inhibition
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₇H₂₂FN₃O₂ 4-Ethylphenyl, 3-fluorobenzyl, dihydro-dioxino N/A Enhanced solubility due to dihydro ring
5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline C₂₇H₂₁N₃O₃ 4-Methoxyphenyl, benzyl N/A Reduced fluorination impacts metabolic stability
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₈ClN₃O 4-Chlorophenyl, 4-methoxyphenyl, amino 223–225 Anticandidate for antimalarial studies
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) C₂₄H₁₈N₄O₃ Quinolin-3-yl, ethyl ester 248–251 Fluorescence properties explored

Key Observations :

  • Fluorine Position : The target’s 4-fluorobenzyl group (para-substitution) may enhance metabolic stability compared to the meta-substituted 3-fluorobenzyl in ’s compound .
  • Ethoxy vs.

Pharmacological and Physicochemical Profiles

  • Cryptolepine Analogs: ’s cryptolepine-derived compounds (e.g., 5-methyl-5H-pyrrolo[2,3-c]quinoline) share antimalarial activity, suggesting the target’s pyrazoloquinoline framework may exhibit analogous mechanisms .
  • Solubility vs. Bioactivity: The dihydro-dioxino derivative () likely has higher aqueous solubility than the target but reduced aromaticity for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.